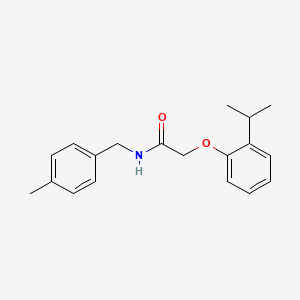

N-(4-fluorophenyl)-3,4-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(4-fluorophenyl)-3,4-dimethylbenzenesulfonamide" is a chemical compound of interest in various scientific studies due to its unique structure and potential applications in chemistry and pharmacology. While specific studies directly on this compound are limited, insights can be drawn from research on related sulfonamide compounds.

Synthesis Analysis

The synthesis of sulfonamide compounds often involves the reaction of sulfonyl chlorides with amines. While direct synthesis methods for "N-(4-fluorophenyl)-3,4-dimethylbenzenesulfonamide" are not readily found, similar sulfonamide compounds have been synthesized through reactions involving corresponding aniline derivatives and sulfonyl chlorides under basic conditions or through coupling reactions facilitated by catalysts (Al-Hourani et al., 2016).

Molecular Structure Analysis

Crystal structure analysis of related sulfonamides has revealed insights into molecular conformations, intermolecular interactions, and crystal packing. For instance, studies on similar compounds have shown diverse supramolecular architectures controlled by C—H⋯πaryl interactions and C—H⋯O hydrogen bonds, forming two-dimensional and three-dimensional structures (Rodrigues et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds such as n′-phenyl pyridylcarbohydrazides have been found to inhibit the enzyme succinate dehydrogenase (sdh) . SDH plays a crucial role in the citric acid cycle and the electron transport chain, both of which are vital for energy production in cells .

Mode of Action

It’s suggested that similar compounds inhibit the activity of sdh, leading to disruption in energy production within the cell . This inhibition could potentially lead to cell death, particularly in cells that rely heavily on these energy production pathways .

Biochemical Pathways

The biochemical pathways affected by N-(4-fluorophenyl)-3,4-dimethylbenzenesulfonamide are likely related to energy production within the cell. Inhibition of SDH disrupts the citric acid cycle and the electron transport chain, both of which are essential for ATP production . The downstream effects of this disruption could include decreased energy availability within the cell, potentially leading to cell death .

Pharmacokinetics

Similar compounds have been predicted to have good pharmacokinetics properties . These properties include absorption, distribution, metabolism, and excretion (ADME), all of which can impact the bioavailability of the compound .

Result of Action

The inhibition of sdh by similar compounds can lead to disruption in energy production within the cell, potentially leading to cell death . This could be particularly impactful in cells that rely heavily on these energy production pathways .

Action Environment

Factors such as ph, temperature, and the presence of other compounds could potentially influence the action of this compound .

properties

IUPAC Name |

N-(4-fluorophenyl)-3,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO2S/c1-10-3-8-14(9-11(10)2)19(17,18)16-13-6-4-12(15)5-7-13/h3-9,16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTOOKIRAKUUNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3,4-Dimethylphenyl)sulfonyl](4-fluorophenyl)amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-3-[(4-phenyl-1-piperidinyl)methyl]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5798703.png)

![methyl {5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}carbamate](/img/structure/B5798705.png)

![N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B5798707.png)

![3-{[(4-phenoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5798710.png)

![2-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5798714.png)

![2-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5798735.png)

![N'-{[2-(4-methoxyphenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5798737.png)

![4-methoxy-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5798756.png)

![5-[(3-chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5798763.png)

![4,6-dimethyl-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}nicotinonitrile](/img/structure/B5798771.png)

![N'-({5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5798790.png)